Phenyl butyrate

Descripción general

Descripción

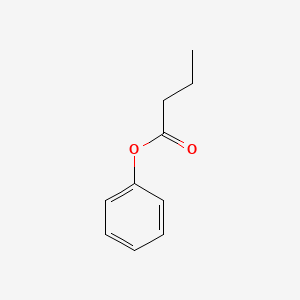

Phenyl butyrate, also known as 4-phenylbutyric acid, is an aromatic fatty acid with a chemical structure consisting of a phenyl group attached to a butyric acid chain. This compound is known for its diverse applications in medicine, particularly in the treatment of urea cycle disorders and as a chemical chaperone in protein misfolding diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenyl butyrate can be synthesized through various methods. One common approach involves the oxidation of 4-phenyl-1-butanol using sodium chlorite, a nitroxyl radical catalyst, and sodium hypochlorite in an organic solvent and phosphate buffer. The reaction is quenched with sodium sulfite to produce 4-phenylbutyric acid . Another method involves the reaction of benzene with butyrolactone in the presence of aluminum chloride, followed by neutralization with a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions helps in optimizing the production process.

Análisis De Reacciones Químicas

Types of Reactions: Phenyl butyrate undergoes various chemical reactions, including:

Reduction: Reduction of this compound to its corresponding alcohol using reducing agents.

Substitution: this compound can undergo substitution reactions where the phenyl group or the butyric acid chain is modified.

Common Reagents and Conditions:

Oxidation: Sodium chlorite, sodium hypochlorite, nitroxyl radical catalyst.

Reduction: Common reducing agents like lithium aluminum hydride.

Substitution: Various reagents depending on the desired substitution.

Major Products:

Oxidation: 4-phenylbutyric acid.

Reduction: 4-phenyl-1-butanol.

Substitution: Various substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Phenyl butyrate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Acts as a chemical chaperone, stabilizing proteins and preventing misfolding.

Medicine: Used in the treatment of urea cycle disorders, amyotrophic lateral sclerosis, and cystic fibrosis

Industry: Employed in the production of pharmaceuticals and as a precursor in the synthesis of other chemical compounds.

Mecanismo De Acción

Phenyl butyrate exerts its effects through several mechanisms:

Histone Deacetylase Inhibition: It inhibits histone deacetylase, leading to changes in gene expression and potential anti-cancer effects.

Chemical Chaperone: Stabilizes misfolded proteins, aiding in their proper folding and function.

Metabolic Pathway: Metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, facilitating the excretion of excess nitrogen in urea cycle disorders.

Comparación Con Compuestos Similares

Phenyl butyrate is unique due to its dual role as a histone deacetylase inhibitor and a chemical chaperone. Similar compounds include:

Phenylbutyric acid: A derivative with similar applications in urea cycle disorders.

Sodium phenylbutyrate: The sodium salt form, used for similar medical applications.

4-Phenylbutyric acid: Another derivative with comparable properties.

This compound stands out due to its versatility and effectiveness in treating a range of medical conditions, making it a valuable compound in both research and clinical settings.

Actividad Biológica

Phenyl butyrate (PB) is a compound that has garnered attention for its diverse biological activities, particularly in the treatment of urea cycle disorders (UCDs) and its potential applications in oncology and neurology. This article provides a comprehensive overview of the biological activity of this compound, supported by clinical studies, pharmacological evaluations, and mechanistic insights.

Overview of this compound

This compound is a prodrug that is converted into phenylacetate in the body. It functions primarily as an ammonia scavenger, which is critical for patients with UCDs where ammonia accumulates due to metabolic deficiencies. The compound has also been investigated for its effects on various cancers and neurological disorders.

This compound exerts its biological effects through several mechanisms:

- Histone Deacetylase Inhibition : PB acts as a histone deacetylase inhibitor (HDACI), leading to increased histone acetylation, which can reactivate silenced tumor suppressor genes and induce differentiation and apoptosis in cancer cells .

- Modification of Lipid Metabolism : It influences lipid metabolism by activating peroxisome proliferator-activated receptors (PPARs), which are involved in fat storage and glucose metabolism .

- Nitrogen Scavenging : PB enhances nitrogen disposal by conjugating with glutamine to form phenylacetylglutamine (PAGN), thus reducing toxic ammonia levels in patients with UCDs .

Treatment of Urea Cycle Disorders

This compound has been FDA-approved for managing UCDs. Clinical studies have demonstrated its efficacy in lowering ammonia levels, improving liver function, and being well-tolerated by patients across various age groups . A randomized trial indicated that this compound was more effective than benzoate in nitrogen disposal, although increasing doses did not proportionally enhance nitrogen excretion .

Antitumor Activity

Research has shown that PB can inhibit the growth of various cancer cell lines, including colon carcinoma, prostate cancer, and glioma cells. Its ability to induce cell cycle arrest and apoptosis makes it a candidate for adjunctive cancer therapy. Notably, PB has been found to sensitize certain cancer cells to cisplatin, enhancing the efficacy of this common chemotherapeutic agent .

Neurological Effects

This compound has demonstrated neuroprotective properties in models of cerebral hypoxia-ischemia and multiple sclerosis. It has been shown to reduce neuroinflammation and improve neurological outcomes in preclinical studies . A recent case series indicated that 4-phenylbutyrate (a derivative) was safe and effective in reducing seizure frequency in children with specific genetic mutations linked to epilepsy .

Case Studies and Research Findings

Propiedades

IUPAC Name |

phenyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVPBCZDHMIOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195857 | |

| Record name | Phenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet floral aroma | |

| Record name | Phenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1997/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225.00 to 226.00 °C. @ 760.00 mm Hg | |

| Record name | Phenyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water; soluble in ether, Soluble (in ethanol) | |

| Record name | Phenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1997/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.020-1.028 (20°) | |

| Record name | Phenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1997/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4346-18-3 | |

| Record name | Phenyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4346-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004346183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9K49A127H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.